4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole
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Overview
Description
4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a vinyl group and a boronate ester. This compound is of interest due to its potential applications in organic synthesis, medicinal chemistry, and materials science. The presence of the boronate ester group makes it a valuable intermediate in various chemical reactions, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Vinyl Group: The vinyl group can be introduced via a Heck reaction, where the pyrazole is reacted with a vinyl halide in the presence of a palladium catalyst.
Boronate Ester Formation: The final step involves the formation of the boronate ester through a reaction with a boronic acid or boronic ester under suitable conditions, such as the use of a base and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole undergoes several types of chemical reactions:
Oxidation: The boronate ester group can be oxidized to form a boronic acid.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Palladium(II) acetate, triphenylphosphine, and a base such as potassium carbonate in a solvent like ethanol or toluene.
Major Products
Oxidation: 4-[2-(boronic acid)ethenyl]-1H-pyrazole.
Reduction: 4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the halide used in the cross-coupling reaction.
Scientific Research Applications
4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole involves its ability to participate in various chemical reactions due to the presence of the boronate ester and vinyl groups. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis applications. The vinyl group allows for further functionalization through addition reactions, enabling the synthesis of a wide range of derivatives .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boronate ester group but with an aniline moiety instead of a pyrazole ring.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another boronate ester with a different substitution pattern on the aromatic ring.
Pinacol vinylboronate: Contains a vinyl group and boronate ester but lacks the pyrazole ring.
Uniqueness
4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole is unique due to the combination of the pyrazole ring, vinyl group, and boronate ester. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C11H17BN2O2 |
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Molecular Weight |
220.08 g/mol |
IUPAC Name |
4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole |
InChI |
InChI=1S/C11H17BN2O2/c1-10(2)11(3,4)16-12(15-10)6-5-9-7-13-14-8-9/h5-8H,1-4H3,(H,13,14)/b6-5+ |
InChI Key |
LKSLJSLYQDSVLR-AATRIKPKSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CNN=C2 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CNN=C2 |
Origin of Product |
United States |
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